2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic Acid
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Overview
Description
2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a methoxy group and an acetic acid moiety. It is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid typically involves the hydrogenation of a naphthalene derivative followed by functional group transformations. One common method includes the following steps:
Hydrogenation: A naphthalene derivative is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure to yield a tetrahydronaphthalene intermediate.
Methoxylation: The intermediate is then reacted with methanol in the presence of an acid catalyst to introduce the methoxy group.
Acetic Acid Introduction: Finally, the methoxy-substituted tetrahydronaphthalene is treated with bromoacetic acid under basic conditions to form the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid.
Reduction: 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and acetic acid moiety play crucial roles in its binding affinity and activity. It is believed to modulate enzyme activity and receptor interactions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
Uniqueness
2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and acetic acid moieties allow for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-11-5-6-12-9(7-11)3-2-4-10(12)8-13(14)15/h5-7,10H,2-4,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGCUQLKTRSCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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